Propylene sulfite

Electrolyte Additive Oxidative Stability Cyclic Voltammetry

Propylene sulfite (PS), a cyclic sulfite ester with the IUPAC name 4-methyl-1,3,2-dioxathiolane 2-oxide, is a high-purity liquid (≥98%) with a molecular weight of 122.15 g/mol and density of 1.293 g/mL at 25°C. It is structurally analogous to the ubiquitous battery solvent propylene carbonate (PC), with the critical substitution of a sulfur atom for the carbonate carbon, which fundamentally alters its electrochemical reduction behavior.

Molecular Formula C3H6O3S
Molecular Weight 122.15 g/mol
CAS No. 1469-73-4
Cat. No. B074400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropylene sulfite
CAS1469-73-4
Molecular FormulaC3H6O3S
Molecular Weight122.15 g/mol
Structural Identifiers
SMILESCC1COS(=O)O1
InChIInChI=1S/C3H6O3S/c1-3-2-5-7(4)6-3/h3H,2H2,1H3
InChIKeySJHAYVFVKRXMKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Propylene Sulfite (CAS 1469-73-4): Core Physicochemical and Electrochemical Profile for Electrolyte Formulation


Propylene sulfite (PS), a cyclic sulfite ester with the IUPAC name 4-methyl-1,3,2-dioxathiolane 2-oxide, is a high-purity liquid (≥98%) with a molecular weight of 122.15 g/mol and density of 1.293 g/mL at 25°C . It is structurally analogous to the ubiquitous battery solvent propylene carbonate (PC), with the critical substitution of a sulfur atom for the carbonate carbon, which fundamentally alters its electrochemical reduction behavior [1]. This compound is primarily recognized in the scientific literature as a film-forming electrolyte additive for lithium-ion batteries, where it functions to form a protective solid electrolyte interphase (SEI) on graphitic anodes [2].

Function
Film-forming additive for protective SEI on graphitic anodes
Selection Context
High-purity cyclic sulfite ester for electrolyte formulation research
Use Case
Enables stable cycling in PC-based Li-ion battery electrolytes

Why Propylene Sulfite (CAS 1469-73-4) Cannot Be Interchanged with Other Sulfites or Carbonates in Electrolyte Formulations


Direct substitution of propylene sulfite (PS) with its closest analogs, such as ethylene sulfite (ES), dimethyl sulfite (DMS), or propylene carbonate (PC), is not feasible due to marked differences in their fundamental electrochemical stability windows, reduction mechanisms, and resulting SEI film quality. While all are cyclic esters, the presence and position of the sulfur atom and the methyl group in PS dictate a unique reduction pathway and a specific decomposition potential that is neither too low to be unstable as a solvent nor too high to be an ineffective additive [1][2]. The data below quantify these critical performance gaps that preclude generic substitution and define the specific application niche for PS.

Propylene Sulfite vs. Ethylene Sulfite Lower oxidative stability restricts ES to minor additive; direct substitution may cause electrolyte decomposition at high voltage.
Propylene Sulfite vs. Linear Sulfites (DMS, DES) Linear sulfites lack sufficient SEI-forming capability; PS provides significantly higher filming strength for anode protection.
Propylene Sulfite vs. Propylene Carbonate PC alone causes graphite exfoliation via co-intercalation; PS as additive suppresses this, but PC is not a standalone substitute.

Quantitative Differentiation of Propylene Sulfite (CAS 1469-73-4) vs. Comparator Sulfites and Carbonates


Decomposition Potential and Electrochemical Stability Window: Propylene Sulfite vs. Ethylene Sulfite

Cyclic voltammetry (CV) tests reveal a crucial difference in oxidative stability. Propylene sulfite (PS) exhibits a decomposition potential much higher than 4.5 V vs. Li/Li⁺, qualifying it for use as a main electrolyte solvent. In contrast, ethylene sulfite (ES), its closest structural analog, has a decomposition potential lower than 3.5 V, restricting its use to a minor additive role [1].

Oxidative Stability
Head-to-head comparison
Target: >4.5 V vs. Li/Li⁺
Comparator: ES <3.5 V
At least 1.0 V higher oxidation stability for PS
Supports primary solvent role in high-voltage systems
Cyclic voltammetry on inert electrode; ES limited to minor additive use.
Electrolyte Additive Oxidative Stability Cyclic Voltammetry Lithium-Ion Battery

SEI-Forming Capability and Film Strength: Propylene Sulfite vs. Linear Sulfites

The effectiveness of an additive in forming a stable SEI is quantified by its 'filming strength'. A comparative study of sulfites on graphitic anodes established a clear hierarchy: ES > PS >> DMS > DES. Propylene sulfite demonstrates significantly higher filming strength than linear sulfites like DMS and DES, which are insufficient to prevent PC co-intercalation when used alone [1].

SEI Filming Strength
Reported ranking
ES > PS >> DMS > DES
Qualitative hierarchy from anode cycling tests
PS viable for SEI formation; linear sulfites only as co-solvents
Reported ranking in PC-based electrolyte with graphitic anodes.
SEI Film Graphite Anode Additive Efficiency Film Strength

Reduction Mechanism and SEI Composition: Propylene Sulfite vs. Carbonate Esters

Density functional theory (DFT) calculations reveal a key mechanistic difference. The one-electron reduction of PS bound with Li⁺ is energetically easier than that of carbonate esters (EC, PC, VC). This indicates that PS is preferentially reduced to form organic components in the SEI layer before carbonate solvents decompose, leading to a more controlled and beneficial interphase [1].

Reduction Mechanism
Class-level inference
Preferential one-electron reduction vs. carbonates (EC, PC, VC)
DFT calculations; energetically more facile than carbonate esters
Enables controlled SEI formation prior to carbonate decomposition
DFT-based inference; experimental validation context advised.
DFT Calculation Reduction Mechanism SEI Composition Electrolyte Additive

Suppression of Propylene Carbonate Co-Intercalation at Low Concentrations

Propylene sulfite (PS) effectively suppresses the destructive co-intercalation of propylene carbonate (PC) into graphite anodes. This critical function is achieved at low additive concentrations, specifically 5% by volume, enabling the use of PC-based electrolytes with graphite anodes without the typical exfoliation and capacity fade [1].

PC Co-Intercalation Suppression
Reported
Effective at 5 vol% PS in PC-based electrolyte
Allows graphite anode use with PC solvent without exfoliation
Electrochemical testing with 1 M LiClO₄/PC/PS (95:5 v/v).
Graphite Exfoliation Co-Intercalation Electrolyte Additive Concentration Effect

High Oxidation Stability on LiMn₂O₄ Cathode

A 1 M LiClO₄/PC electrolyte containing just 5% by volume of propylene sulfite exhibits high oxidation stability at a LiMn₂O₄ cathode, a common high-voltage cathode material. This indicates PS can stabilize the electrolyte against oxidative decomposition during cell operation at elevated potentials [1].

Cathode Oxidation Stability
Reported
High stability demonstrated on LiMn₂O₄ cathode
Compatible with high-voltage cathode systems
1 M LiClO₄/PC/PS (95:5 v/v) electrolyte; supports cell research.
Cathode Compatibility High-Voltage Electrolyte Oxidation Stability LiMn₂O₄

Validated Application Scenarios for Propylene Sulfite (CAS 1469-73-4) in Electrochemical Systems


Stabilizing Graphite Anodes in Propylene Carbonate-Based Electrolytes

Formulators seeking to leverage the wide liquid temperature range of propylene carbonate (PC) while using graphite anodes can incorporate 5 vol% of propylene sulfite (PS) as an additive. PS effectively suppresses the co-intercalation of PC that would otherwise exfoliate the graphite, enabling stable cycling [1].

Formulating Electrolytes for High-Voltage LiMn₂O₄ Cathode Systems

For research and development of lithium-ion cells with high-voltage LiMn₂O₄ cathodes, propylene sulfite is a valuable additive. An electrolyte composition of 1 M LiClO₄/PC/PS (95:5 v/v) has demonstrated high oxidation stability at the cathode surface, mitigating detrimental electrolyte decomposition at elevated potentials [1].

Designing Tailored SEI Layers via Preferential Reduction

Propylene sulfite is the preferred additive when the research objective is to engineer a specific SEI composition through preferential electrochemical reduction. DFT calculations confirm that PS undergoes one-electron reduction more readily than common carbonate solvents (EC, PC, VC), ensuring it forms an organic-rich SEI layer prior to carbonate breakdown, which can be used to fine-tune interfacial properties [1].

As a Primary Solvent in High-Voltage Electrolyte Research

Propylene sulfite is a suitable candidate for use as a primary electrolyte solvent in research settings where an oxidation stability window exceeding 4.5 V vs. Li/Li⁺ is required. This property, established by cyclic voltammetry, allows its evaluation in high-voltage systems beyond the limitations of lower-stability sulfites like ethylene sulfite [1].

Application
Selection Property
Validation Focus
Graphite Anode Stabilization in PC Electrolytes
Low-concentration SEI-forming additive
Suppression of PC co-intercalation; cycling stability
High-Voltage LiMn₂O₄ Cathode Research
Oxidative stability at cathode surface
Electrolyte decomposition mitigation at elevated potentials
Tailored SEI Layer Design
Preferential electrochemical reduction
SEI composition engineering; interfacial property tuning
High-Voltage Primary Solvent Research
Wide electrochemical stability window
Oxidative decomposition threshold evaluation (>4 V class)

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